2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-methoxyethyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-methoxyethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzenesulfonyl group, a chloroanilino moiety, and a methoxyethyl acetamide group. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl chloride: This is achieved by reacting benzenesulfonic acid with thionyl chloride under reflux conditions.
Nitration of aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-chloro-2-nitroaniline.
Reduction of nitro group: The nitro group in 4-chloro-2-nitroaniline is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Acylation: The resulting 4-chloroaniline is then acylated with 2-methoxyethyl acetate in the presence of a base like sodium hydroxide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating receptors: Interacting with cellular receptors and altering their signaling pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-methoxyethyl)acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness
Chloro Group: The presence of the chloro group in this compound imparts distinct chemical reactivity and biological activity compared to its fluoro, bromo, and iodo analogs.
Biological Activity: The compound’s unique structure may result in specific interactions with biological targets, leading to different pharmacological profiles.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-12-11-19-17(21)13-20(15-9-7-14(18)8-10-15)25(22,23)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTLAVQPNXBNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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